molecular formula C10H18ClNO4 B1408732 cis-Diethylpyrrolidine-2,5-dicarboxylate hydrochloride CAS No. 162376-17-2

cis-Diethylpyrrolidine-2,5-dicarboxylate hydrochloride

Cat. No.: B1408732
CAS No.: 162376-17-2
M. Wt: 251.71 g/mol
InChI Key: IAUFBLCQRNNJLX-KVZVIFLMSA-N
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Description

cis-Diethylpyrrolidine-2,5-dicarboxylate hydrochloride is a chemical compound with the molecular formula C10H18ClNO4 and a molecular weight of 251.71 g/mol.

Mechanism of Action

Target of Action

It has been used in medicinal chemistry as a precursor in the synthesis of pyrrolo [1,2- b ]pyridazines for the treatment of proliferative disorders . This suggests that it may interact with targets involved in cell proliferation.

Mode of Action

As a precursor in the synthesis of pyrrolo [1,2- b ]pyridazines , it is likely that it undergoes further chemical transformations to interact with its targets.

Biochemical Pathways

Given its use in the synthesis of compounds for the treatment of proliferative disorders , it may be involved in pathways related to cell growth and division.

Result of Action

Its use as a precursor in the synthesis of compounds for the treatment of proliferative disorders suggests that it may have effects on cell growth and division.

Preparation Methods

The synthesis of cis-Diethylpyrrolidine-2,5-dicarboxylate hydrochloride involves several steps. One common method starts with the reaction of ethyl bromopyruvate with cysteine ethyl ester hydrochloride to form diethyl dihydrothiazinedicarboxylate . This intermediate can be dehydrogenated using m-chloroperbenzoic acid or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

cis-Diethylpyrrolidine-2,5-dicarboxylate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation and DDQ for dehydrogenation . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications. In medicinal chemistry, it serves as a precursor in the synthesis of pyrrolo[1,2-b]pyridazines, which are investigated for their potential in treating proliferative disorders . Additionally, it is explored as a potential Janus kinase inhibitor . In industrial applications, it may be used in the synthesis of various organic compounds.

Comparison with Similar Compounds

cis-Diethylpyrrolidine-2,5-dicarboxylate hydrochloride can be compared with similar compounds such as diethyl pyrrole-2,5-dicarboxylate . Other similar compounds include various pyrrole esters, which may have different reactivity and applications .

Properties

IUPAC Name

diethyl (2S,5R)-pyrrolidine-2,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4.ClH/c1-3-14-9(12)7-5-6-8(11-7)10(13)15-4-2;/h7-8,11H,3-6H2,1-2H3;1H/t7-,8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUFBLCQRNNJLX-KVZVIFLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(N1)C(=O)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@H](N1)C(=O)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162376-17-2
Record name 2,5-diethyl (2R,5S)-pyrrolidine-2,5-dicarboxylate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cis-Diethylpyrrolidine-2,5-dicarboxylate hydrochloride
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